molecular formula C7H4BrClFNO3S B2414067 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride CAS No. 1483921-01-2

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride

Cat. No. B2414067
CAS RN: 1483921-01-2
M. Wt: 316.53
InChI Key: KJLCLHNURHAFEP-UHFFFAOYSA-N
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Description

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1483921-01-2. It has a molecular weight of 316.53 . The IUPAC name for this compound is 5-(aminocarbonyl)-4-bromo-2-fluorobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClFNO3S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H, (H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.53 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride serves as a versatile compound in organic chemistry. It has been used in the synthesis of various organic compounds, demonstrating its utility in complex chemical reactions. For example, it played a role in the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which functions as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent is significant for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Electrophilic Substitution Reactions

In electrophilic substitution reactions, this compound has demonstrated significant reactivity. For instance, its derivatives have been synthesized through various chemical processes, including the Schotten-Baumann reaction. This reactivity is vital in the field of organic chemistry, allowing for the creation of complex molecules with potential applications in materials science and pharmaceuticals (Miao, Yan, & Zhao, 2010).

Fluorination Reactions

The compound has been studied in the context of electrochemical fluorination reactions. Such research is crucial in understanding the chemical behavior of halobenzenes during fluorination, providing insights into the formation of fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Anticancer Activity Studies

In the realm of medicinal chemistry, derivatives of 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride have been synthesized and studied for their anticancer activities. The understanding of these compounds' interactions with cancer cells can lead to the development of new therapeutic agents (Miao, Yan, & Zhao, 2010).

Catalysis and Chemical Synthesis

This compound has been utilized in catalytic processes, such as the Heck cross-coupling strategy, to create pharmaceutical agents like thromboxane receptor antagonists. This highlights its role in the synthesis of biologically active compounds, which is a crucial aspect of drug discovery and development (W. and Mason, 1998).

properties

IUPAC Name

4-bromo-5-carbamoyl-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLCLHNURHAFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride

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